![molecular formula C21H17N3O3 B2459371 2-(5-(piridin-2-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazin-2-il)benceno-1,4-diol CAS No. 899973-71-8](/img/structure/B2459371.png)
2-(5-(piridin-2-il)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazin-2-il)benceno-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antifibrótica
El compuesto ha sido investigado por sus propiedades antifibróticas. Los investigadores sintetizaron una serie de nuevos derivados de 2-(piridin-2-il) pirimidina y evaluaron sus actividades contra células estelares hepáticas de rata inmortalizadas (HSC-T6). Entre estos derivados, dos compuestos—el 6-(5-(p-tolilc.arbamoil)pirimidin-2-il)nicotinato de etilo (12m) y el 6-(5-((3,4-difluorofenil)carbamoyl)pirimidin-2-il)nicotinato de etilo (12q)—mostraron efectos antifibróticos prometedores. Sus valores de IC50 fueron 45.69 μM y 45.81 μM, respectivamente. Además, estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina in vitro, lo que sugiere su potencial como nuevos fármacos antifibróticos .
Catálisis y Diseño de Ligandos
La porción de piridina del compuesto se ha utilizado en el diseño de ligandos. Por ejemplo, los ligandos de dipiridilpirrol N-óxido (HL1 y HL2) se sintetizaron oxidando la 2-(5-(piridin-2-il)-1H-pirrol-2-il)piridina (Hdpp) utilizando ácido 3-cloroperbenzoico. Estos ligandos tienen posibles aplicaciones en catálisis y química de coordinación .
Actividad Inhibitoria
En otro estudio, los investigadores descubrieron que el compuesto exhibía una actividad inhibitoria significativa. Específicamente, los compuestos 14, 13 y 15 demostraron valores de IC50 de 0.057 ± 0.003, 0.081 ± 0.004 y 0.119 ± 0.007 μM, respectivamente, en comparación con el fármaco de control sorafenib. Estos hallazgos resaltan su potencial en aplicaciones terapéuticas .
Síntesis de Pirazolo-Tiazoles Fusionados
El núcleo de pirimidina del compuesto también se ha explorado para la síntesis de pirazolo-tiazoles fusionados. Los métodos recientes se han centrado en la anulación del anillo de pirazol al anillo de tiazol o tiazina, lo que da como resultado diversas estructuras heterocíclicas. Estos compuestos pueden encontrar aplicaciones en el descubrimiento de fármacos y la biología química .
Propiedades
IUPAC Name |
2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-13-8-9-19(26)15(11-13)17-12-18-14-5-1-2-7-20(14)27-21(24(18)23-17)16-6-3-4-10-22-16/h1-11,18,21,25-26H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVDWRZQZBPRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2459288.png)
![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2459289.png)
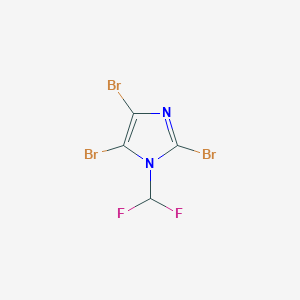
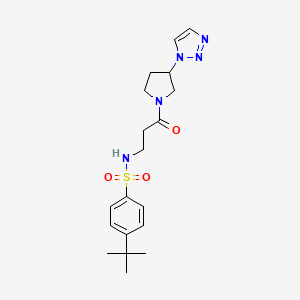
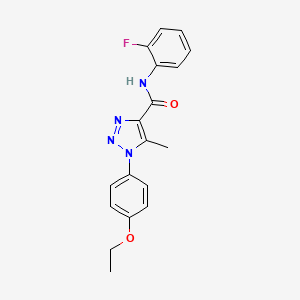
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide](/img/structure/B2459298.png)
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2459301.png)
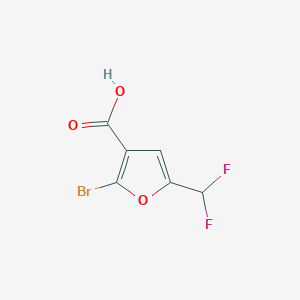
![1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2459303.png)
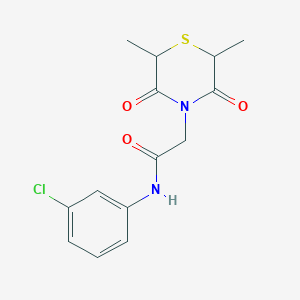
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)
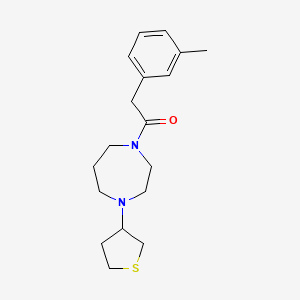
![3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2459309.png)
![2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2459310.png)
